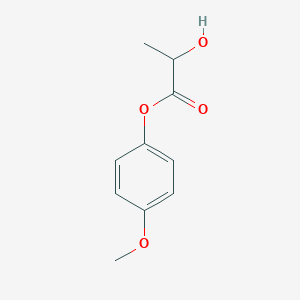![molecular formula C4H3F3N2O2S B14290806 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- CAS No. 117632-72-1](/img/structure/B14290806.png)
1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a trifluoromethylsulfonyl group attached to the nitrogen at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- typically involves the reaction of pyrazole derivatives with trifluoromethanesulfonyl chloride. . The reaction is usually carried out in an inert atmosphere using anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop inhibitors for specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 1-methyl-3-(trifluoromethyl)-: Similar in structure but with a methyl group instead of a trifluoromethylsulfonyl group.
1H-Pyrazole, 1-phenyl-3-(trifluoromethyl)-: Contains a phenyl group, offering different reactivity and applications.
Uniqueness: 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in the design of molecules with specific reactivity patterns .
Eigenschaften
CAS-Nummer |
117632-72-1 |
|---|---|
Molekularformel |
C4H3F3N2O2S |
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
1-(trifluoromethylsulfonyl)pyrazole |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8-9/h1-3H |
InChI-Schlüssel |
PLCOPXLJHCTWAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
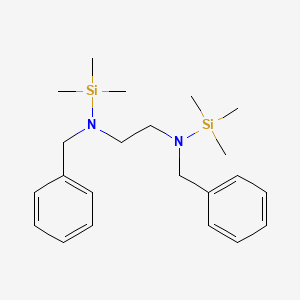


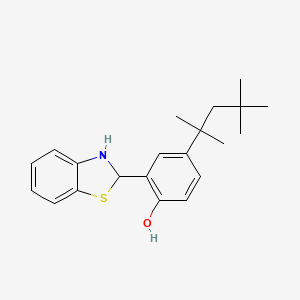
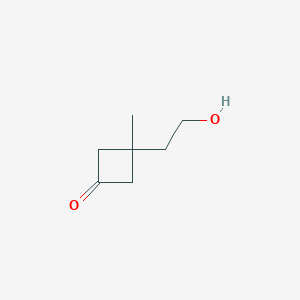
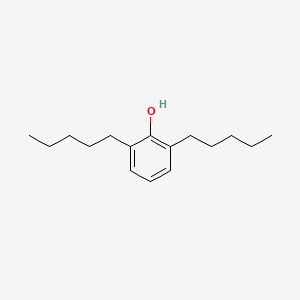

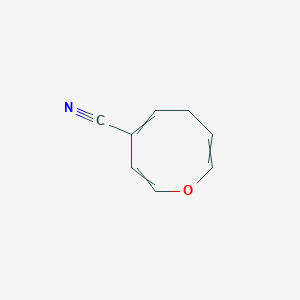
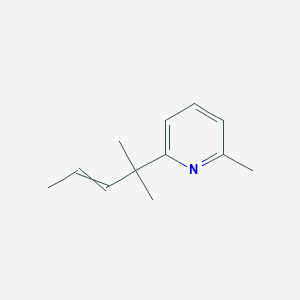


![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
